Methyl bromoacetate-2,2-d2 (CAS 163886-16-6) is a highly reactive, isotopically enriched α-bromo ester utilized primarily as a mass spectrometry tagging reagent and a deuterated building block . Featuring a standard isotopic purity of ≥98 atom % D, this compound provides a precise +2 Da mass shift per alkylation site . Its primary procurement value lies in its dual function: it acts as a highly reactive electrophile for the rapid carboxymethylation of nucleophilic amino acids in proteomics, and serves as an efficient precursor for synthesizing stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS and GC-MS workflows .
Substituting Methyl bromoacetate-2,2-d2 with its unlabeled counterpart (CAS 96-32-2) eliminates the +2 Da mass signature, rendering it non-functional for isotopic multiplexing or internal standard differentiation in mass spectrometry [1]. Furthermore, replacing it with methyl chloroacetate-d2 severely compromises processability; the chloride leaving group exhibits significantly slower SN2 reaction kinetics, which can lead to incomplete protein alkylation or require elevated, degradation-inducing reaction temperatures. Finally, while iodoacetamide is the standard alkylating agent in proteomics, it fails to provide the specific carboxymethylation mass shift (+74 Da for the d2 variant) and exhibits different residue selectivity, making methyl bromoacetate-2,2-d2 strictly necessary for targeted histidine mapping and custom isotopic tagging [2].
In nucleophilic substitution (SN2) reactions critical for protein derivatization and small-molecule synthesis, the choice of the alpha-halogen dictates the reaction rate. Class-level kinetic data demonstrates that alpha-bromo esters react substantially faster than their chloro- analogs due to the lower bond dissociation energy and greater polarizability of the carbon-bromine bond [1]. Using methyl chloroacetate-d2 as a substitute requires elevated temperatures or extended reaction times, which can cause protein denaturation or side reactions, whereas methyl bromoacetate-2,2-d2 achieves near-complete alkylation under mild near-physiological conditions [1].
| Evidence Dimension | Relative SN2 alkylation rate |
| Target Compound Data | Rapid alkylation under mild conditions (e.g., room temperature) |
| Comparator Or Baseline | Methyl chloroacetate-d2 (~50–100x slower reaction kinetics) |
| Quantified Difference | 50–100x faster reaction kinetics for the bromoacetate |
| Conditions | Standard SN2 alkylation of nucleophilic substrates (e.g., thiols, amines) |
Faster kinetics ensure complete isotopic labeling without subjecting sensitive biomolecules or complex synthetic intermediates to harsh, yield-reducing conditions.
For relative quantification in mass spectrometry, the labeling reagent must introduce a predictable and distinct mass shift without altering the chromatographic retention time of the analyte. Methyl bromoacetate-2,2-d2 introduces a precise +74.034 Da mass addition (carboxymethylation) per derivatized site, compared to the +72.021 Da shift provided by the unlabeled analog [1]. This exact +2.01 Da difference is strictly required to generate distinguishable heavy/light peptide pairs or internal standards, avoiding the isotopic overlap that occurs with natural heavy isotope abundance in large molecules [1].
| Evidence Dimension | Alkylation mass shift (Δm) |
| Target Compound Data | +74.034 Da per alkylated site |
| Comparator Or Baseline | Unlabeled methyl bromoacetate (+72.021 Da per site) |
| Quantified Difference | Exact +2.01 Da mass difference per alkylated residue |
| Conditions | LC-MS/MS analysis of derivatized peptides or small-molecule metabolites |
The precise +2 Da shift is the fundamental requirement for enabling accurate heavy/light isotopic ratio calculations in quantitative LC-MS/MS workflows.
While standard proteomics relies on iodoacetamide for cysteine carbamidomethylation, methyl bromoacetate provides a distinct carboxymethylation pathway. Studies utilizing methyl bromoacetate demonstrate a high conversion rate (approximately 90%) of thiol groups under mild conditions (pH ~7) [1]. Furthermore, methyl bromoacetate is specifically utilized for probing other nucleophilic residues, such as histidine, which standard iodoacetamide protocols often miss or label inefficiently. The d2-labeled variant allows researchers to track these specific modifications quantitatively via mass spectrometry[1].
| Evidence Dimension | Derivatization yield and residue scope |
| Target Compound Data | ~90% yield for Cys, capable of His labeling |
| Comparator Or Baseline | Standard Iodoacetamide (Predominantly Cys-restricted under standard protocols) |
| Quantified Difference | Provides an alternative +74 Da mass tag with ~90% conversion efficiency while expanding the targetable residue profile |
| Conditions | Peptide alkylation in sodium phosphate buffer (50 mM, pH 7.0) at room temperature |
Procuring this specific reagent allows proteomics labs to map histidine reactivity and achieve targeted labeling where standard iodoacetamide workflows are insufficient.
Methyl bromoacetate-2,2-d2 is a highly efficient precursor for synthesizing deuterated internal standards for small-molecule drugs, fatty acids, and metabolites[1]. By leveraging its highly reactive bromo group, chemists can perform rapid, high-yield alkylations to introduce a -CD2COOCH3 moiety. This directly translates to cost-effective production of precise +2 Da shifted standards required for accurate LC-MS/MS and GC-MS pharmacokinetic and metabolomic assays [1].
In bottom-up proteomics, this compound is utilized to generate 'heavy' labeled peptides for relative quantification [2]. By treating one biological sample with unlabeled methyl bromoacetate and another with the d2 variant, researchers can mix the samples and analyze them via LC-MS/MS. The identical chromatographic behavior but distinct +2 Da mass difference allows for precise quantification of protein expression changes without the expense of metabolic labeling [2].
Beyond standard cysteine alkylation, methyl bromoacetate-2,2-d2 is procured for specialized structural proteomics to probe the solvent accessibility and reactivity of histidine residues [2]. The specific +74 Da mass shift provided by the d2 variant allows structural biologists to confidently identify carboxymethylated histidines in complex MS/MS spectra, facilitating the mapping of protein-protein interaction interfaces and enzyme active sites[2].
Corrosive;Acute Toxic;Irritant